2-Mercaptopropionic acid

Description

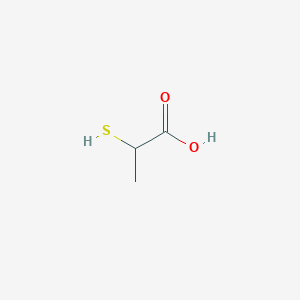

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNLUUOXGOOLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Record name | THIOLACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptopropionic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-Mercaptopropionic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13419-67-5 (mono-ammonium salt), 35440-77-8 (strontium[2:1] salt) | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80861636 | |

| Record name | Propanoic acid, 2-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiolactic acid appears as an oily liquid with an unpleasant odor. Toxic by ingestion and skin absorption. Used as a depilatory and in hair waving preparations., Liquid with a disagreeable odor; mp = 10 deg C; [Merck Index] Colorless liquid with a stench; mp = 10-14 deg C; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with roasted, meaty odour | |

| Record name | THIOLACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1104/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

117.00 °C. @ 16.00 mm Hg | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible in water, alcohol, ether and acetone, 1 mL in 1 mL 95% alcohol (in ethanol) | |

| Record name | 2-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1104/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.192-1.200 | |

| Record name | 2-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1104/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

79-42-5 | |

| Record name | THIOLACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-2-Mercaptopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOLACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5U6967KGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12 °C | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercaptopropionic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2-Mercaptopropionic acid (2-MPA). All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided. Visual diagrams are included to illustrate key pathways and workflows.

Chemical Properties and Structure

This compound, also known as thiolactic acid, is an organosulfur compound with a carboxylic acid and a thiol functional group.[1][2] Its bifunctional nature makes it a versatile reagent in various chemical syntheses and applications.[3]

Physical and Chemical Properties

This compound is a clear, colorless to slightly yellow oily liquid with a characteristic unpleasant, sulfurous, and meaty odor.[1][4][5] It is miscible with water, ethanol, and ether.[4][6][7]

| Property | Value | References |

| Molecular Formula | C₃H₆O₂S | [8] |

| Molecular Weight | 106.14 g/mol | [8] |

| CAS Number | 79-42-5 | [8] |

| Appearance | Clear colorless to slightly yellow oily liquid | [1][4] |

| Odor | Unpleasant, sulfurous, meaty | [4][5] |

| Melting Point | 10-14 °C | [4][6][8] |

| Boiling Point | 102 °C at 16 mmHg; 203-208 °C at 760 mmHg | [4][6][8] |

| Density | 1.196 g/mL at 25 °C | [4][6][8] |

| Refractive Index (n20/D) | 1.481 | [4][6][8] |

| pKa | pK₁: 4.32 (COOH), pK₂: 10.20 (SH) at 25 °C | [1][8] |

| Solubility | Miscible in water, ethanol, ether, and acetone | [4][6][7] |

| Flash Point | 87.78 °C (190.00 °F) | [5][9] |

| Vapor Pressure | 1.7 hPa at 20 °C | [8] |

Chemical Structure

The structure of this compound consists of a propanoic acid backbone with a thiol (-SH) group attached to the alpha-carbon (carbon-2).

References

- 1. researchgate.net [researchgate.net]

- 2. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(79-42-5) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(79-42-5) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Mercaptopropanoic acid [webbook.nist.gov]

- 9. The synthesis and reduction of optically active this compound and some derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Synthesis of 2-Mercaptopropionic Acid: A Technical Guide for Laboratory Applications

Introduction: 2-Mercaptopropionic acid (2-MPA), also known as thiolactic acid, is a bifunctional organic compound containing both a thiol (-SH) and a carboxylic acid (-COOH) group. This structure imparts unique chemical properties, making it a valuable intermediate in organic synthesis and a key component in various applications, including the preparation of pharmaceuticals, agrochemicals, and as a chain transfer agent in polymer chemistry. This guide provides an in-depth overview of common and effective methods for the laboratory synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The laboratory preparation of this compound can be achieved through several synthetic routes. The most prevalent methods involve the nucleophilic substitution of a leaving group at the α-position of a propionic acid derivative with a sulfur-containing nucleophile or the addition of a sulfur source to an unsaturated precursor. This guide details two primary, reliable methods:

-

Nucleophilic Substitution of 2-Halopropionic Acid: This is a widely used and robust method, typically employing 2-chloropropionic acid or 2-bromopropionic acid as the starting material. The halogen is displaced by a sulfur nucleophile in an SN2 reaction.

-

Addition of Hydrogen Sulfide (B99878) to Acrylic Acid: This industrial method involves the direct addition of hydrogen sulfide across the double bond of acrylic acid or its esters. While efficient, it often requires handling of toxic gas under pressure.

Experimental Protocols

Protocol 1: Synthesis from 2-Chloropropionic Acid via Sodium Thiosulfate (B1220275)

This method involves the reaction of 2-chloropropionic acid with sodium thiosulfate, followed by acidification and reduction of the intermediate disulfide to yield the final product. This approach avoids the direct use of highly toxic hydrogen sulfide gas.

Step 1: Formation of Sodium 2-Chloropropionate

-

In a reaction vessel, dissolve sodium carbonate (Na₂CO₃) in water.

-

Slowly add 2-chloropropionic acid to the aqueous sodium carbonate solution while stirring. The reaction is exothermic. Maintain the temperature and stir until the reaction is complete, resulting in a solution of sodium 2-chloropropionate with a pH of 7.0-7.5.[1]

Step 2: Reaction with Sodium Thiosulfate

-

Prepare a separate aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Heat the sodium thiosulfate solution to 60-90°C.[1]

-

Add the heated sodium thiosulfate solution to the sodium 2-chloropropionate solution over a period of 0.5-3 hours.[1]

-

Maintain the temperature of the reaction mixture at 70-75°C for approximately 1 hour to form a mixture containing sodium 2-mercaptopropionate and the disulfide, dithiodipropionic acid sodium salt.[1]

Step 3: Acidification

-

Cool the reaction mixture and slowly add a strong acid, such as sulfuric acid or hydrochloric acid, until the pH reaches approximately 1.0.[1] This step converts the sodium salts to their corresponding acids.

-

Heat the acidified mixture to 100-110°C and maintain at reflux for 1-3 hours.[1]

Step 4: Reduction and Isolation

-

Cool the solution to 20-40°C.[1]

-

Add zinc powder in portions to reduce the dithiodipropionic acid to this compound.[1]

-

Heat the mixture to 60-85°C and hold for at least 30 minutes to ensure the reduction is complete.[1]

-

After cooling, the aqueous solution containing this compound is extracted with an organic solvent (e.g., ethyl acetate, toluene).[1]

-

The organic extracts are combined, and the solvent is removed by distillation.

-

The crude product is purified by vacuum distillation to yield pure this compound.[1]

Protocol 2: Synthesis from 2-Bromopropionic Acid via Thioacetate

This procedure utilizes 2-bromopropionic acid and thioacetic acid in a nucleophilic substitution reaction to form an S-acetyl intermediate, which can then be hydrolyzed to yield the final product.

Step 1: Formation of S-Acetyl-2-mercaptopropionic Acid

-

Dissolve 2-bromopropionic acid (1 equivalent) in acetone (B3395972) in a suitable reaction flask.[2]

-

Add potassium carbonate (2.5 equivalents) to the solution to act as a base.[2]

-

Slowly add thioacetic acid (1.2 equivalents) to the stirring mixture at room temperature.[2]

-

Continue to stir the reaction mixture for 12-18 hours at room temperature.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (B109758) (DCM) and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain S-Acetyl-2-mercaptopropionic acid.[2]

Step 2: Hydrolysis to this compound

-

The S-acetyl protecting group can be removed under acidic or basic conditions. For laboratory scale, acidic hydrolysis is common.

-

Dissolve the S-Acetyl-2-mercaptopropionic acid in a mixture of methanol (B129727) and concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent to yield crude this compound.

-

Purify the product by vacuum distillation.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the synthesis of this compound and its intermediates. Yields are based on reported values in chemical literature and patents and may vary based on experimental conditions.

Table 1: Synthesis from 2-Chloropropionic Acid [1]

| Step | Key Reagents | Temperature (°C) | Time (h) | Molar Ratio (Reactant:Reagent) |

| Reaction | 2-Chloropropionic Acid, Na₂CO₃, Na₂S₂O₃ | 60 - 90 | 0.5 - 5 | 1 : 0.48-0.6 : 0.9-1.5 |

| Acidification | H₂SO₄ or HCl | 50 - 110 | 1 - 3 | - |

| Reduction | Zinc Powder | 60 - 85 | 0.5 - 1 | 1 : 0.2-0.8 (vs. CPA) |

Table 2: Synthesis of S-Acetyl-2-mercaptopropionic Acid [2]

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| S-Acetylation | 2-Bromopropionic Acid, Thioacetic Acid, K₂CO₃ | Acetone | Room Temp. | 12 - 18 | ~90-95 |

Visualizations: Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical logic and experimental processes described.

Caption: Experimental workflow for the synthesis of 2-MPA from 2-chloropropionic acid.

Caption: Sₙ2 reaction mechanism for the formation of the S-acetyl intermediate.

References

A Technical Guide to 2-Mercaptopropionic Acid: Properties, Synthesis, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Mercaptopropionic acid (2-MPA), a versatile chemical compound with significant applications in organic synthesis, materials science, and the pharmaceutical industry. This document details its fundamental physicochemical properties, outlines key experimental protocols for its use and analysis, and illustrates a synthetic pathway for the development of novel therapeutic agents.

Core Physicochemical Data

This compound, also known as Thiolactic acid, is a bifunctional molecule containing both a carboxylic acid and a thiol group. These reactive centers make it a valuable building block in various chemical reactions.[1][2] Its key quantitative properties are summarized below.

| Property | Value | Reference |

| CAS Number | 79-42-5 | [1][3][4][5][6][7] |

| Molecular Formula | C₃H₆O₂S | [1][5][6][8] |

| Molecular Weight | 106.14 g/mol | [3][4][5][6][7] |

| Density | 1.196 g/mL at 25 °C | [4][5][6][7] |

| Melting Point | 10-14 °C | [4][5][6][7] |

| Boiling Point | 102 °C at 16 mmHg | [5][6][7] |

| Refractive Index | n20/D 1.481 | [4][5][6][7] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [2][4] |

Experimental Protocols

Detailed methodologies for the synthesis, quantification, and application of this compound are crucial for reproducible research and development. The following sections provide protocols for key experimental procedures.

Protocol 1: Synthesis of 4-Thiazolidinone (B1220212) Derivatives

This compound is a key reagent in the synthesis of 4-thiazolidinone derivatives, a class of compounds with potential anticancer properties.[1] The general procedure involves the cyclocondensation of a Schiff base with 2-MPA.

Materials:

-

Appropriate aromatic amine

-

Appropriate aromatic aldehyde

-

This compound

-

Solvent (e.g., benzene (B151609), toluene)

-

Catalyst (e.g., anhydrous ZnCl₂)

-

Dehydrating agent (e.g., Dean-Stark apparatus)

Methodology:

-

Schiff Base Formation:

-

Dissolve equimolar amounts of the selected aromatic amine and aromatic aldehyde in a suitable solvent.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The Schiff base product will often precipitate and can be collected by filtration and recrystallized.

-

-

Cyclocondensation Reaction:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the synthesized Schiff base (1 equivalent) and this compound (1.2 equivalents) in benzene or toluene.[9]

-

Add a catalytic amount of anhydrous ZnCl₂.

-

Reflux the mixture for 8-12 hours, azeotropically removing the water formed during the reaction.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4-thiazolidinone derivative.[9]

-

Protocol 2: Quantification of this compound (Content Assay)

A straightforward titration method can be used to determine the purity of a this compound sample.[3]

Materials:

-

This compound sample

-

Deionized water

-

0.5 M Sodium Hydroxide (NaOH) solution, standardized

-

Phenolphthalein (B1677637) indicator solution

-

250 mL Erlenmeyer flask

-

Burette

Methodology:

-

Accurately weigh approximately 1.0 g of the this compound sample.[3]

-

Transfer the weighed sample to a 250 mL Erlenmeyer flask containing 75 mL of deionized water.[3]

-

Add 2-3 drops of phenolphthalein indicator to the flask.[3]

-

Titrate the solution with a standardized 0.5 M NaOH solution until a persistent faint pink endpoint is observed.[3]

-

Record the volume of NaOH solution used.

-

Calculate the percentage purity of this compound using the following formula:

Purity (%) = (V × M × 53.08) / W

Where:

-

V is the volume of NaOH solution used in mL.

-

M is the molarity of the NaOH solution.

-

W is the weight of the this compound sample in mg.

-

53.08 is a conversion factor derived from the molecular weight of 2-MPA (106.14 g/mol ) and the stoichiometry of the reaction (1 mole of 2-MPA reacts with 1 mole of NaOH, and the calculation is based on a 0.5M titrant).[3]

-

Protocol 3: General Workflow for Quantification in Biological Samples via HPLC-MS/MS

While a specific protocol for 2-MPA was not detailed in the provided search results, a general workflow for quantifying small organic acids like propionic acid in biological matrices (e.g., plasma, microbial supernatants) using HPLC-MS/MS can be adapted.[10][11] This method offers high sensitivity and selectivity.[11][12]

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant)

-

Internal Standard (e.g., a stable isotope-labeled version of 2-MPA)

-

Protein precipitation agent (e.g., acetonitrile, methanol)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Derivatization agents (optional, but can improve chromatographic properties and sensitivity, e.g., 3-nitrophenylhydrazine)[10]

-

HPLC-grade solvents (e.g., water, acetonitrile, formic acid)

Methodology:

-

Sample Preparation:

-

Thaw the biological sample.

-

Add a known amount of the internal standard to the sample.[10]

-

Protein Precipitation: Add a cold protein precipitation agent (e.g., 3 volumes of acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins.

-

Collect the supernatant.

-

-

Extraction (Liquid-Liquid Extraction):

-

Acidify the supernatant to protonate the carboxylic acid group.

-

Add an immiscible organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the layers.

-

Carefully collect the organic layer containing the analyte.

-

Repeat the extraction for better recovery.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the initial mobile phase.

-

-

Derivatization (Optional):

-

If required for improved detection, perform a derivatization reaction on the extracted sample.[10] This step must be carefully optimized.

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample into the HPLC-MS/MS system.

-

Separation is typically achieved on a C18 reversed-phase column.[13]

-

The mass spectrometer is operated in a mode such as Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

-

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for producing 4-thiazolidinone derivatives, a key application of this compound in drug discovery.

Caption: Synthesis pathway of 4-thiazolidinone derivatives from aromatic precursors and 2-MPA.

References

- 1. Buy this compound | 79-42-5 [smolecule.com]

- 2. This compound, 79-42-5 [thegoodscentscompany.com]

- 3. This compound | 79-42-5 [chemicalbook.com]

- 4. CN1931836A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. atamankimya.com [atamankimya.com]

- 6. (+-)-2-Mercaptopropionic acid | C3H6O2S | CID 62326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. MERCAPTOPROPIONIC ACID - Ataman Kimya [atamanchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organomation.com [organomation.com]

- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

Solubility Profile of 2-Mercaptopropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Mercaptopropionic acid (also known as Thiolactic acid). Understanding the solubility of this compound is crucial for its application in various fields, including pharmaceutical synthesis, materials science, and as a flavoring agent. This document compiles available solubility data, details standard experimental protocols for solubility determination, and provides a logical framework for solvent selection.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is primarily dictated by its chemical structure, which includes a polar carboxylic acid group (-COOH) and a moderately polar thiol group (-SH), attached to a short ethyl chain. This structure allows for hydrogen bonding with polar solvents, while the small hydrocarbon portion permits some interaction with less polar molecules.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in published literature. However, its miscibility with several common solvents is well-documented. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solvent Type | Temperature (°C) | Solubility | Citation |

| Water | Protic, Polar | 25 | Miscible | [1][2] |

| Ethanol | Protic, Polar | Not Specified | Miscible | [3] |

| Ether (Diethyl ether) | Aprotic, Polar | Not Specified | Miscible | [3] |

| Acetone | Aprotic, Polar | Not Specified | Miscible | [3] |

| Benzene | Aprotic, Nonpolar | Not Specified | Miscible | [4] |

| Petroleum Ether | Aprotic, Nonpolar | Not Specified | Miscible | [4] |

| Chloroform | Aprotic, Polar | Not Specified | Miscible | [4] |

| Chloroethane | Aprotic, Polar | Not Specified | Miscible | [4] |

It is important to note that "miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution. For applications requiring precise concentrations, experimental determination of solubility is highly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5] The following is a generalized protocol that can be adapted for this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other validated analytical method for quantification.[6]

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

-

3. Data Analysis and Reporting:

-

The solubility should be reported in appropriate units, such as g/L, mg/mL, or mol/L, along with the temperature at which the measurement was performed.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on desired properties and subsequent experimental verification.

Caption: Logical workflow for selecting a suitable solvent.

This guide provides a foundational understanding of the solubility of this compound. For specific and critical applications, it is imperative to perform experimental solubility determination to obtain precise and reliable data.

References

- 1. Food safety and quality: details [fao.org]

- 2. labsolu.ca [labsolu.ca]

- 3. (+-)-2-Mercaptopropionic acid | C3H6O2S | CID 62326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. Thioglycolic acid - Wikipedia [en.wikipedia.org]

- 6. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Mercaptopropionic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Mercaptopropionic acid (Thiolactic acid), a vital compound in various research and development applications, including pharmaceuticals and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~10.0-12.0 | Broad Singlet | 1H | - | Carboxylic Acid (-COOH) |

| ~3.6 | Quartet | 1H | ~7.4 | Methine Proton (-CH) |

| ~2.2 | Doublet | 1H | ~8.8 | Thiol Proton (-SH) |

| ~1.5 | Doublet | 3H | ~7.4 | Methyl Protons (-CH₃) |

Solvent: CDCl₃. Data sourced from publicly available spectral databases.[1][2]

¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~178 | Carboxylic Carbon (C=O) |

| ~39 | Methine Carbon (-CH) |

| ~22 | Methyl Carbon (-CH₃) |

Solvent: CDCl₃. Data sourced from publicly available spectral databases.[3]

Infrared (IR) Spectroscopy

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2550-2600 | Weak | S-H stretch (Thiol) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1400-1450 | Medium | C-H bend (Methyl/Methine) |

| 1200-1300 | Medium | C-O stretch |

Sample Preparation: Neat liquid or liquid film.[4][5][6]

Mass Spectrometry (MS)

Mass Spectral Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 106 | ~35-40 | [M]⁺ (Molecular Ion) |

| 61 | 100 | [M - COOH]⁺ |

| 45 | ~20-25 | [COOH]⁺ |

| 33 | ~5-10 | [SH]⁺ |

Ionization Method: Electron Ionization (EI).[7][8]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to be adaptable to standard laboratory instrumentation.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 10-20 mg of this compound. For ¹³C NMR, a larger sample of 50-100 mg is recommended.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

-

-

Data Acquisition :

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[9][10]

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation :

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.[11]

-

-

Sample Application :

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition :

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

-

-

Cleaning :

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[12]

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction :

-

Introduce a small amount of this compound into the mass spectrometer. This can be done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.[13]

-

-

Ionization :

-

Mass Analysis :

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

-

Detection :

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. This compound(79-42-5) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(79-42-5) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(79-42-5) IR Spectrum [m.chemicalbook.com]

- 5. 2-Mercaptopropanoic acid [webbook.nist.gov]

- 6. 2-Mercaptopropanoic acid [webbook.nist.gov]

- 7. 2-Mercaptopropanoic acid [webbook.nist.gov]

- 8. This compound(79-42-5) MS spectrum [chemicalbook.com]

- 9. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. scribd.com [scribd.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Mercaptopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Mercaptopropionic acid (2-MPA). Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines information from safety data sheets with theoretical knowledge of the thermal behavior of thiols and carboxylic acids. The experimental protocols and quantitative data presented herein are model examples intended to guide researchers in their own investigations.

Introduction

This compound (also known as thiolactic acid) is a bifunctional organic compound containing both a thiol (-SH) and a carboxylic acid (-COOH) group. This structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a stabilizer in various formulations.[1] Understanding its thermal stability is crucial for safe handling, storage, and processing, as well as for predicting its fate in thermal-based analytical techniques and manufacturing processes.

Thermal decomposition involves the breakdown of a compound into smaller molecules or constituent elements upon heating.[2][3] For 2-MPA, this process is expected to be influenced by the reactivity of both the thiol and carboxylic acid moieties.

Thermal Stability Profile

The thermal stability of a compound is typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the mass of residue.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic or exothermic.

Quantitative Thermal Analysis Data

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Illustrative Value | Atmosphere | Heating Rate |

| Onset of Decomposition (Tonset) | 150 - 200 °C | Nitrogen | 10 °C/min |

| Temperature of Maximum Decomposition Rate (Tmax) | 200 - 250 °C | Nitrogen | 10 °C/min |

| Final Decomposition Temperature | ~ 300 °C | Nitrogen | 10 °C/min |

| Residual Mass @ 600 °C | < 5% | Nitrogen | 10 °C/min |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Illustrative Temperature Range | Nature of Event |

| Melting | 10 - 14 °C | Endothermic |

| Decomposition | 150 - 300 °C | Exothermic |

Decomposition Products and Pathways

Upon heating, this compound is expected to decompose, yielding a variety of smaller molecules. Safety Data Sheets indicate that hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOₓ).[2][3][4]

The decomposition process likely involves a series of complex reactions. Plausible initial steps in the thermal decomposition of 2-MPA under inert conditions could include:

-

Decarboxylation: The carboxylic acid group can lose CO₂, a common thermal decomposition pathway for carboxylic acids.

-

C-S Bond Cleavage: Homolytic cleavage of the carbon-sulfur bond can generate radical species.

-

Dehydration: Intermolecular reactions between carboxylic acid groups could lead to the formation of anhydrides and water.

-

Elimination of H₂S: Hydrogen sulfide (B99878) could be eliminated through various intra- or intermolecular reactions.

The following diagram illustrates a potential initial decomposition pathway.

References

Acidity and pKa of 2-Mercaptopropionic acid's thiol and carboxyl groups

An In-depth Technical Guide on the Acidity and pKa of 2-Mercaptopropionic Acid's Thiol and Carboxyl Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of this compound, focusing on the dissociation constants (pKa) of its distinct functional groups: the carboxyl and the thiol moieties. This document includes quantitative data, detailed experimental protocols for pKa determination, and visualizations to elucidate the acid-base chemistry of this bifunctional molecule.

Introduction to this compound

This compound, also known as thiolactic acid, is an organosulfur compound featuring both a carboxylic acid and a thiol group.[1][2][3][4] This bifunctional nature makes it a valuable molecule in various scientific and industrial applications, including pharmaceuticals, as a capping agent for nanoparticles, and in the synthesis of other organic compounds.[5][6][7] Understanding the acidity and the pKa values of its functional groups is critical for its application in these fields, as it dictates the molecule's charge state, reactivity, and interaction with other molecules at a given pH.

Acidity and pKa Values

The presence of two ionizable protons, one on the carboxyl group (-COOH) and one on the thiol group (-SH), means that this compound has two distinct pKa values. The carboxylic acid is the more acidic of the two functional groups.[8]

Data Presentation

The experimentally determined and predicted pKa values for this compound are summarized in the table below.

| Functional Group | pKa Value (at 25°C) | Reference |

| Carboxyl (-COOH) | 4.32 | [1][9] |

| Thiol (-SH) | 10.20 | [9] |

| Predicted (Strongest Acidic) | 4.35 | [10] |

The lower pKa value of the carboxyl group indicates that it will deprotonate at a lower pH compared to the thiol group. This differential acidity is fundamental to understanding the behavior of this compound in solution.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and commonly used method for determining the pKa values of ionizable substances.[11][12][13][14] The following is a detailed protocol for the determination of the pKa values of this compound.

Materials and Reagents:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO2

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beakers (250 mL)

-

Pipettes

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound to prepare a solution of approximately 0.01 M.

-

Dissolve the sample in a known volume of deionized water containing 0.1 M KCl to maintain a constant ionic strength.

-

-

Titration Setup:

-

Place the analyte solution in a 250 mL beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.

-

Begin stirring the solution at a moderate, constant rate.

-

Fill the buret with the standardized 0.1 M NaOH solution.

-

-

Titration Process:

-

Record the initial pH of the this compound solution.

-

Add the NaOH titrant in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly, decrease the increment volume (e.g., to 0.1 mL or dropwise) to obtain more data points around the equivalence points.

-

Continue the titration until the pH has leveled off at a high value (e.g., pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The titration of the diprotic this compound will show two equivalence points.[15]

-

The first equivalence point corresponds to the complete neutralization of the carboxyl group.

-

The second equivalence point corresponds to the complete neutralization of the thiol group.

-

The pKa values can be determined from the half-equivalence points. The pH at the half-equivalence point is equal to the pKa of the corresponding functional group.[16]

-

pKa1 (Carboxyl): The pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added.

-

pKa2 (Thiol): The pH at the point halfway between the first and second equivalence points.

-

-

Visualization of Concepts

To further clarify the experimental workflow and the chemical principles, the following diagrams are provided.

Caption: Experimental workflow for the determination of pKa values of this compound by potentiometric titration.

References

- 1. Buy this compound | 79-42-5 [smolecule.com]

- 2. (+-)-2-Mercaptopropionic acid | C3H6O2S | CID 62326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Mercaptopropanoic acid [webbook.nist.gov]

- 4. CAS 79-42-5: Propanoic acid, 2-mercapto- | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. MERCAPTOPROPIONIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. This compound, 79-42-5 [thegoodscentscompany.com]

- 8. organic chemistry - which is more acidic thiols or carboxylic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. Showing Compound 2-Mercaptopropanoic acid (FDB008120) - FooDB [foodb.ca]

- 11. pure.tue.nl [pure.tue.nl]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

A Technical Guide to 2-Mercaptopropionic Acid: Commercial Sources, Purity, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Mercaptopropionic acid (2-MPA), a versatile thiol-containing carboxylic acid. It details commercially available sources, purity grades, and key applications relevant to research and drug development. This document includes a comparative analysis of product specifications from various suppliers, detailed experimental protocols for its use, and visualizations of relevant biological pathways.

Commercial Sources and Purity Grades

This compound is readily available from a multitude of chemical suppliers, catering to a wide range of research and manufacturing needs. The purity of commercially available 2-MPA varies significantly, with grades suitable for general synthesis, pharmaceutical research, and analytical applications. Key suppliers include MilliporeSigma (formerly Sigma-Aldrich), Thermo Fisher Scientific (formerly Alfa Aesar), Ottokemi, and various others available through online marketplaces like ECHEMI and ChemicalBook.

Purity is most commonly determined by gas chromatography (GC) or acid-base titration.[1][2] Below is a summary of common purity grades and specifications from prominent suppliers.

Table 1: Comparison of Commercial Grades of this compound

| Supplier/Brand | Grade | Purity Specification | Primary Analytical Method |

| MilliporeSigma (Sigma-Aldrich) | ≥95%, FG | ≥95% | Not Specified |

| Analytical Standard | ≥97.0% | Gas Chromatography (GC) | |

| Thermo Fisher Scientific (Alfa Aesar) | 97% | ≥96.0% | Gas Chromatography (GC) & Aqueous Acid-Base Titration |

| Ottokemi | For Synthesis | 95% | Not Specified |

| CDH Fine Chemical | For Synthesis | 95% | Not Specified |

| ECHEMI (Various Suppliers) | Industrial Grade | 98% - 99% | Not Specified |

| Pharmaceutical Grade | 99% | Not Specified |

It is crucial for researchers to consult the Certificate of Analysis (CoA) for lot-specific purity data and information on trace impurities. Common impurities may include water and residual starting materials from synthesis.[2]

Applications in Research and Drug Development

This compound's bifunctional nature, possessing both a thiol and a carboxylic acid group, makes it a valuable reagent in various scientific disciplines.

Nanoparticle Synthesis for Drug Delivery

The thiol group of 2-MPA exhibits a strong affinity for the surface of noble metal nanoparticles, such as gold and silver, as well as semiconductor quantum dots. This property allows it to function as a capping agent, stabilizing the nanoparticles and preventing their aggregation.[3] The carboxylic acid terminus provides a reactive handle for the covalent attachment of drugs, targeting ligands, and other biomolecules, facilitating the development of sophisticated drug delivery systems.[4]

Metabolism of Tiopronin

This compound is the principal metabolite of Tiopronin, a thiol-based drug prescribed for the treatment of cystinuria.[5] Tiopronin acts by undergoing a thiol-disulfide exchange with cystine, forming a more soluble mixed disulfide and thereby preventing the formation of cystine kidney stones.[6] Understanding the pharmacokinetics and metabolism of Tiopronin to 2-MPA is critical for optimizing dosing regimens and monitoring therapeutic efficacy.

Enzyme Inhibition

2-MPA is a known inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[7] By reducing GABA levels in the brain, 2-MPA can induce seizures in animal models and is therefore a useful tool for studying the mechanisms of epilepsy and GABAergic neurotransmission.

Experimental Protocols

General Protocol for the Synthesis of 2-MPA Capped Gold Nanoparticles (AuNPs)

This protocol is a generalized procedure and may require optimization based on specific experimental goals.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound (2-MPA)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

-

Appropriate glassware and stirring equipment

Procedure:

-

Prepare a 1 mM aqueous solution of HAuCl₄.

-

In a separate flask, prepare a 10 mM aqueous solution of 2-MPA.

-

While vigorously stirring the HAuCl₄ solution, add the 2-MPA solution. The molar ratio of 2-MPA to gold can be varied to control the final nanoparticle size.

-

Prepare a fresh, ice-cold 100 mM aqueous solution of NaBH₄.

-

Rapidly inject the NaBH₄ solution into the gold/2-MPA mixture with vigorous stirring.

-

The solution should immediately change color, indicating the formation of gold nanoparticles.

-

Continue stirring for at least one hour to ensure the complete reduction of the gold and the stabilization of the nanoparticles by the 2-MPA capping agent.

-

Purify the nanoparticles by centrifugation and resuspension in deionized water to remove excess reagents.

In Vitro Genotoxicity Assessment: Chromosomal Aberration Assay

The following is a conceptual outline for assessing the genotoxicity of 2-MPA. For detailed regulatory-compliant protocols, refer to established guidelines such as those from the OECD.

Principle: This assay evaluates the potential of a test substance to induce structural chromosomal damage in cultured mammalian cells.

Materials:

-

Human lymphocytes or a suitable mammalian cell line (e.g., CHO, V79)

-

Cell culture medium and supplements

-

This compound

-

Positive and negative controls

-

Colcemid or another metaphase-arresting agent

-

Hypotonic solution (e.g., KCl)

-

Fixative (e.g., methanol:acetic acid)

-

Giemsa stain

-

Microscope

Procedure:

-

Culture the cells to a suitable confluency.

-

Expose the cell cultures to various concentrations of 2-MPA for a defined period (e.g., 3-6 hours). Include appropriate solvent (negative) and known mutagen (positive) controls.

-

After the exposure period, wash the cells and add fresh medium.

-

At a predetermined time, add a metaphase-arresting agent to accumulate cells in metaphase.

-

Harvest the cells and treat them with a hypotonic solution to swell the cells and disperse the chromosomes.

-

Fix the cells with a suitable fixative.

-

Drop the fixed cell suspension onto microscope slides and allow them to air dry.

-

Stain the slides with Giemsa stain.

-

Analyze the slides under a microscope, scoring at least 100 metaphase spreads per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Statistically analyze the data to determine if 2-MPA induces a significant increase in chromosomal aberrations compared to the negative control.

Signaling Pathways and Logical Relationships

Metabolism of Tiopronin to this compound

The metabolic conversion of Tiopronin is a key aspect of its therapeutic action in treating cystinuria. The following diagram illustrates this process.

Caption: Metabolic pathway of Tiopronin.

Inhibition of GABA Synthesis by this compound

2-MPA's role as a convulsant is linked to its inhibition of GABA synthesis. This diagram shows the logical relationship in this process.

Caption: Mechanism of 2-MPA-induced inhibition of GABA synthesis.

Experimental Workflow for Nanoparticle-Based Drug Delivery

This diagram outlines a typical workflow for developing and testing a 2-MPA-functionalized nanoparticle drug delivery system.

Caption: Workflow for nanoparticle drug delivery system development.

References

- 1. Tiopronin - Wikipedia [en.wikipedia.org]

- 2. Revisiting Current Photoactive Materials for Antimicrobial Photodynamic Therapy [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. search.library.uvic.ca [search.library.uvic.ca]

- 5. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tiopronin? [synapse.patsnap.com]

- 7. Mercaptopropionic acid: a convulsant that inhibits glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Handling and Disposal of 2-Mercaptopropionic Acid in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols, handling procedures, and disposal methods for 2-Mercaptopropionic acid (2-MPA) in a laboratory environment. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This compound is a corrosive and toxic compound with a strong, unpleasant odor, necessitating careful and informed handling.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to be fully aware of its potential dangers before handling.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Eye Irritation: Category 1

-

Acute Toxicity, Oral: Category 4

-

Combustible Liquid: Category 4

-

May be corrosive to metals

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed.

-

H227: Combustible liquid.

-

H290: May be corrosive to metals.

Other Hazards:

-

Possesses a strong, unpleasant stench.

-

Lachrymator (causes tearing).

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₆O₂S | [1][2] |

| Molecular Weight | 106.14 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Odor | Strong, unpleasant, stench | |

| Melting Point | 10-14 °C (50-57.2 °F) | [4] |

| Boiling Point | 102 °C (215.6 °F) at 16 mmHg | [4] |

| Density | 1.196 g/mL at 25 °C | |

| Flash Point | 88 °C (190.4 °F) - closed cup | [5] |

| Water Solubility | Miscible | [3] |

| pKa | pK1: 4.32 (COOH), pK2: 10.20 (SH) at 25°C | [6] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Source |

| LD50 Oral | 730 mg/kg | Rat | |

| LD50 Dermal | >2000 mg/kg | Rat |

Table 3: Occupational Exposure Limits

| Organization | TWA | STEL | Ceiling | Notes |

| OSHA (PEL) | Not Established | Not Established | Not Established | - |

| NIOSH (REL) | Not Established | Not Established | Not Established | - |

| ACGIH (TLV) | Not Established | Not Established | Not Established | - |

Note: The absence of established occupational exposure limits necessitates the implementation of stringent engineering controls and personal protective equipment to minimize any potential exposure.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure a safe laboratory environment when working with this compound.

Engineering Controls

-

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation of its vapors.

-

Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.

-

Lab Coat: A chemically resistant lab coat or apron should be worn.

-

Clothing: Full-length pants and closed-toe shoes are required.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent leakage and exposure to air.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

-

Store in a designated corrosives cabinet.

Experimental Protocols

The following are detailed methodologies for key procedures involving this compound.

Protocol for Handling and Use

-

Preparation: Before starting work, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition.

-

Aliquotting: When transferring this compound, use a chemical fume hood. Perform transfers carefully to avoid splashing.

-

Reaction Setup: For reactions involving this compound, it is advisable to use a closed or isolated system to contain vapors. The exhaust from the reaction should be passed through a bleach trap to neutralize the odor.

-

Post-reaction: Keep all containers with this compound tightly sealed when not in use.

Protocol for Spill Cleanup

This protocol is for minor spills (less than 1 liter) that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and follow your institution's emergency procedures.

-

Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Put on the appropriate PPE, including a respirator if necessary.

-

Contain the Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill absorbents) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels.

-

Neutralize (with caution): For an acid spill, slowly and carefully add a neutralizing agent like sodium bicarbonate or soda ash from the outside of the spill inwards. Avoid excessive heat generation. Use pH paper to confirm neutralization (pH 6-8).

-

Absorb and Collect: Once neutralized, absorb the material with an inert absorbent. Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

-

Decontaminate: Clean the spill area with a soap and water solution.

-

Dispose: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste according to institutional and local regulations.

Protocol for Decontamination of Glassware

Due to the persistent and noxious odor of thiols, a specific decontamination procedure is required for glassware.

-

Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable solvent to remove the bulk of the this compound.

-

Bleach Bath: Prepare a 1:1 solution of household bleach and water in a designated container within the fume hood.

-

Soaking: Submerge the rinsed glassware in the bleach bath for at least 14 hours to oxidize the thiol.

-

Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory cleaning procedures.

Emergency Procedures and Disposal

Emergency Response for Personal Exposure

References

A Comprehensive Technical Guide to the Reactivity of 2-Mercaptopropionic Acid with Common Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopropionic acid (2-MPA), also known as thiolactic acid, is a bifunctional organic molecule featuring both a carboxylic acid and a thiol group. This unique structure imparts a versatile reactivity profile, making it a valuable building block in a wide array of applications, including organic synthesis, materials science, and the development of pharmaceuticals. Its ability to undergo reactions at either the carboxyl or the thiol moiety, or both, allows for the synthesis of a diverse range of derivatives. This technical guide provides an in-depth exploration of the reactivity of this compound with common laboratory reagents, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction pathways to aid researchers in harnessing its full synthetic potential.

Core Reactivity of Functional Groups

The chemical behavior of this compound is dictated by its two primary functional groups:

-

Carboxylic Acid Group (-COOH): This group is acidic and readily undergoes reactions typical of carboxylic acids, such as deprotonation, esterification, and amidation. In the presence of alcohols or amines, the carboxylic group will preferentially react.[1]

-

Thiol Group (-SH): The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). It is susceptible to oxidation, forming disulfide bonds, and can participate in nucleophilic substitution and addition reactions. The thiol group will react in the presence of bases, acids, ketone groups, or organic halogens.[1]

Reactions of this compound

Oxidation: Disulfide Bond Formation

The thiol group of this compound is readily oxidized to form a disulfide, 2,2'-dithiodipropionic acid. This reaction is crucial in various applications, including the formation of crosslinked polymers and in biological systems.[2] Common oxidizing agents include air (oxygen), hydrogen peroxide, and metal ions like hexacyanoferrate(III).[3][4][5] The reaction with hexacyanoferrate(III) proceeds via the formation of an intermediate complex, followed by an electron-transfer process.[3] The stoichiometric ratio of the reaction between this compound and hexacyanoferrate(III) has been shown to be 1:1, leading to the formation of the corresponding disulfide as the main product.[3]

Table 1: Quantitative Data on the Oxidation of this compound

| Oxidizing Agent | Reaction Conditions | Product | Yield | Reference |

| Hexacyanoferrate(III) | Acidic media | 2,2'-Dithiodipropionic acid | Quantitative | [3] |

| Hydrogen Peroxide | Acidic pH | 2,2'-Dithiodipropionic acid | - | [5] |

| Air (O₂) | Aqueous buffer (basic pH) | 2,2'-Dithiodipropionic acid | - | General Knowledge |

Experimental Protocol: Oxidation of this compound with Hexacyanoferrate(III)

-

Preparation of Reactants: Prepare aqueous solutions of this compound and potassium hexacyanoferrate(III) of known concentrations in an acidic medium (e.g., using perchloric acid).

-

Reaction Initiation: Mix the reactant solutions in a 1:1 molar ratio. The reaction is initiated upon mixing.

-

Monitoring the Reaction: The progress of the reaction can be monitored spectrophotometrically by measuring the decrease in absorbance of the hexacyanoferrate(III) ion at its characteristic wavelength (e.g., 420 nm).[3]

-

Product Isolation: Once the reaction is complete (indicated by the disappearance of the hexacyanoferrate(III) color), the disulfide product can be isolated. Depending on the reaction scale and desired purity, this may involve extraction with an organic solvent followed by evaporation of the solvent.

Caption: Oxidation of this compound to a Disulfide.

Reduction Reactions

The disulfide bond of 2,2'-dithiodipropionic acid can be reduced back to this compound using a suitable reducing agent. A common laboratory method involves the use of zinc powder in an acidic solution.[6] The carboxylic acid group of this compound and its derivatives can also be reduced. For instance, reduction of L-(2-methylthio)propionic acid with diborane (B8814927) proceeds without racemization, while using lithium aluminium hydride can lead to lower optical purity.[7]